3-[4-(7-CHLORO-4-QUINOLYL)PIPERAZINO]-1-(4-PROPOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE
Overview
Description
3-[4-(7-CHLORO-4-QUINOLYL)PIPERAZINO]-1-(4-PROPOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline moiety, a piperazine ring, and a pyrrolidine-2,5-dione core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(7-CHLORO-4-QUINOLYL)PIPERAZINO]-1-(4-PROPOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps, starting with the preparation of the quinoline and piperazine intermediates. The quinoline derivative can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent. The piperazine ring is then introduced through a nucleophilic substitution reaction with the quinoline intermediate.
The final step involves the coupling of the quinoline-piperazine intermediate with the pyrrolidine-2,5-dione core. This can be achieved through a condensation reaction under acidic or basic conditions, depending on the specific reagents used. The reaction conditions typically require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(7-CHLORO-4-QUINOLYL)PIPERAZINO]-1-(4-PROPOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The chloro group on the quinoline ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-[4-(7-CHLORO-4-QUINOLYL)PIPERAZINO]-1-(4-PROPOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimalarial agent due to its structural similarity to known antimalarial drugs.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[4-(7-CHLORO-4-QUINOLYL)PIPERAZINO]-1-(4-PROPOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. For instance, its antimalarial activity is believed to be due to the inhibition of the haem detoxification pathway in Plasmodium falciparum, similar to the mechanism of chloroquine . Additionally, its potential therapeutic effects in neurodegenerative diseases may involve the inhibition of oxidative stress pathways and the modulation of autophagy .
Comparison with Similar Compounds
Similar Compounds
Piperaquine: A known antimalarial agent with a similar quinoline-piperazine structure.
Chloroquine: Another antimalarial drug with a quinoline core.
Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups.
Uniqueness
3-[4-(7-CHLORO-4-QUINOLYL)PIPERAZINO]-1-(4-PROPOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its combination of a quinoline moiety, a piperazine ring, and a pyrrolidine-2,5-dione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN4O3/c1-2-15-34-20-6-4-19(5-7-20)31-25(32)17-24(26(31)33)30-13-11-29(12-14-30)23-9-10-28-22-16-18(27)3-8-21(22)23/h3-10,16,24H,2,11-15,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWNGLHKTJHUMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=C5C=CC(=CC5=NC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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